Irreversible Ornithine Decarboxylase Inhibition: Fluoromethyl vs. Saturated Analogue Potency Comparison
The target compound, as a key precursor to (E)-α-(fluoromethyl)dehydroornithine (Compound 17), demonstrates significantly enhanced enzyme inhibition compared to its saturated, non-fluorinated analogue. The fluoromethyl derivative exhibits a 27.8-fold lower apparent dissociation constant (Kᵢ), indicating markedly stronger binding affinity for ornithine decarboxylase [1].
| Evidence Dimension | Apparent dissociation constant (Kᵢ) for ornithine decarboxylase |
|---|---|
| Target Compound Data | Kᵢ = 2.7 µM |
| Comparator Or Baseline | Saturated ornithine analogue (without fluorine): Kᵢ = 75 µM |
| Quantified Difference | 27.8-fold lower Kᵢ (2.7 µM vs. 75 µM) |
| Conditions | In vitro enzyme assay using rat liver ornithine decarboxylase preparation |
Why This Matters
This 27.8-fold potency increase demonstrates the critical advantage of the fluoromethyl group for achieving high-affinity enzyme inhibition, directly impacting the selection of this building block for medicinal chemistry programs targeting ODC-related pathways.
- [1] Bey, P., Gerhart, F., Van Dorsselaer, V., & Danzin, C. (1983). α-(Fluoromethyl)dehydroornithine and α-(fluoromethyl)dehydroputrescine analogues as irreversible inhibitors of ornithine decarboxylase. Journal of Medicinal Chemistry, 26(11), 1551-1556. View Source
